molecular formula C6H9NOS B2382428 2-(2-Methyl-thiazol-5-yl)-ethanol CAS No. 59977-20-7

2-(2-Methyl-thiazol-5-yl)-ethanol

Cat. No.: B2382428
CAS No.: 59977-20-7
M. Wt: 143.2
InChI Key: MAVHUYMYIPOYCL-UHFFFAOYSA-N
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Description

2-(2-Methyl-thiazol-5-yl)-ethanol is an organic compound with the molecular formula C6H9NOS It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-thiazol-5-yl)-ethanol typically involves the reaction of 2-methylthiazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Methylthiazole+Ethylene oxideThis compound\text{2-Methylthiazole} + \text{Ethylene oxide} \rightarrow \text{this compound} 2-Methylthiazole+Ethylene oxide→this compound

The reaction is usually conducted in the presence of a catalyst, such as a base, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with 2-methylthiazole.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-thiazol-5-yl)-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-Methyl-thiazol-5-yl)acetaldehyde or 2-(2-Methyl-thiazol-5-yl)acetic acid.

    Reduction: Formation of 2-(2-Methyl-thiazolidin-5-yl)ethanol.

    Substitution: Formation of 2-(2-Methyl-thiazol-5-yl)ethyl halides or amines.

Scientific Research Applications

2-(2-Methyl-thiazol-5-yl)-ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-thiazol-5-yl)-ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use, but it often involves the modulation of biochemical processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-thiazol-5-yl)methanol
  • 2-(2-Methyl-thiazol-5-yl)acetic acid
  • 2-(2-Methyl-thiazol-5-yl)ethylamine

Uniqueness

2-(2-Methyl-thiazol-5-yl)-ethanol is unique due to its specific structure, which combines the thiazole ring with an ethanol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that other similar compounds may not fulfill as effectively.

Properties

IUPAC Name

2-(2-methyl-1,3-thiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-5-7-4-6(9-5)2-3-8/h4,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVHUYMYIPOYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59977-20-7
Record name 2-(2-methyl-thiazol-5-yl)-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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